{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
Description
The compound {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a triazine-derived molecule featuring a 2-methoxyphenylamino substituent and a piperidine-1-carbodithioate group. The 2-methoxy substitution on the phenyl ring distinguishes it from common analogs, where substituents often occupy the 4-position .
Properties
Molecular Formula |
C17H22N6OS2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C17H22N6OS2/c1-24-13-8-4-3-7-12(13)19-16-21-14(20-15(18)22-16)11-26-17(25)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
NJFDGTHQCZTPID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino and Methoxyphenyl Groups: The amino and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Piperidine Ring: The piperidine ring is attached via a condensation reaction.
Formation of the Carbodithioate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.
Reduction: Reduction reactions can occur at the triazine ring and the carbodithioate group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and amines are used under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Substituent Position Effects: 2-Methoxy vs. 4-Methoxy Derivatives
A key structural analog is [4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate, which differs only in the methoxy group position (4-methoxy vs. 2-methoxy). The 4-methoxy derivative is more common in triazine-based pesticides and herbicides, as seen in compounds like metsulfuron methyl ester (4-methoxy-6-methyl substitution) .
- 4-Methoxy: Allows better electronic conjugation and planar alignment, enhancing interactions with biological targets .
Variations in the Dithiocarbamate Moiety
The piperidine-1-carbodithioate group in the target compound can be compared to other dithiocarbamate derivatives:
- Key Observations: Piperazine vs. Piperidine: The 4-methylpiperazine analog (MW 405.5) has lower molecular weight and XLogP3 (2.2 vs. ~2.5) due to the polar methylpiperazine group, which may improve aqueous solubility . Cyclohexyl vs.
Triazine Core Modifications
Triazine derivatives often vary in amino and alkyl/aryl substitutions:
- Metsulfuron Methyl Ester : Contains a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group and a sulfonylurea bridge. This compound’s herbicidal activity highlights the importance of electron-withdrawing substituents (e.g., methoxy) for bioactivity .
- Ethametsulfuron Methyl Ester: Features a 4-ethoxy-6-(methylamino)triazine core, demonstrating that alkylation of the amino group can modulate selectivity and potency .
Physicochemical and Computational Properties
The target compound’s computed properties (based on analogs) suggest:
- Molecular Weight : ~418.58 g/mol (similar to cyclohexyl analog ).
- XLogP3 : Estimated ~2.5, indicating moderate lipophilicity.
- Hydrogen Bonding: Two H-bond donors and nine acceptors, favoring interactions with polar biological targets.
- Rotatable Bonds : Six, suggesting conformational flexibility .
Research Implications
While direct biological data for the target compound is unavailable, structural comparisons suggest:
- The 2-methoxyphenyl group may reduce herbicidal activity compared to 4-methoxy analogs but could offer novel binding profiles in other applications (e.g., kinase inhibition).
- The piperidine-1-carbodithioate group balances lipophilicity and solubility, making it a viable scaffold for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
